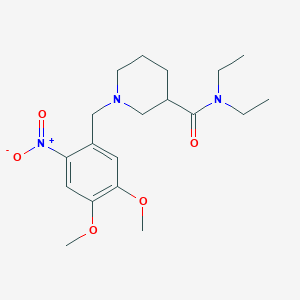![molecular formula C15H13ClINOS B5227065 N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide, commonly known as CIT, is a small molecule that has been extensively studied for its potential applications in scientific research. CIT is a radiolabeled compound that can be used for imaging studies in vivo, as well as in vitro assays to study various biological processes.
Aplicaciones Científicas De Investigación
CIT has been used extensively in scientific research for imaging studies in vivo. It is a radiolabeled compound that can be detected using positron emission tomography (PET) imaging. CIT has been used to study various biological processes such as dopamine transporter binding, serotonin transporter binding, and sigma receptor binding. It has also been used to study the effects of drugs on these processes, as well as to study the progression of various diseases such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
CIT binds to specific receptors in the brain, including dopamine transporters, serotonin transporters, and sigma receptors. By binding to these receptors, CIT can be used to study the function of these receptors in various biological processes. Additionally, CIT can be used to study the effects of drugs on these receptors, as well as to study the progression of various diseases that affect these receptors.
Biochemical and Physiological Effects:
CIT has been shown to have a high affinity for dopamine transporters, making it a useful compound for studying dopamine-related processes in the brain. It has also been shown to have a high affinity for serotonin transporters and sigma receptors, making it useful for studying these processes as well. CIT has been used to study the effects of drugs on these processes, as well as to study the progression of various diseases that affect these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CIT is its high purity and high specific activity, which makes it an ideal compound for scientific research applications. Additionally, CIT is a radiolabeled compound, which allows for imaging studies in vivo. However, one limitation of CIT is its short half-life, which limits its use in long-term studies. Additionally, CIT is a costly compound, which can limit its use in some labs.
Direcciones Futuras
There are many future directions for the use of CIT in scientific research. One area of interest is the use of CIT to study the effects of drugs on dopamine, serotonin, and sigma receptors. Additionally, CIT could be used to study the progression of various diseases that affect these receptors, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new radiolabeled compounds that can be used for imaging studies in vivo. Overall, CIT is a valuable compound for scientific research, and its potential applications are vast.
Métodos De Síntesis
The synthesis of CIT involves the reaction of 2-iodobenzoyl chloride with 4-chlorophenylthioethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of CIT has been optimized to yield high purity and high specific activity, making it an ideal compound for scientific research applications.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHDLNAPWNJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B5227058.png)
![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5227078.png)
![1-[(2-iodophenyl)diazenyl]-2-naphthol](/img/structure/B5227085.png)
![4-[(1-{3-[4-(3-chlorobenzyl)-1-piperazinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5227097.png)